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Compound of Interest

Compound Name: Cedazuridine hydrochloride

Cat. No.: B15600734 Get Quote

This guide provides a comprehensive comparison of the oral fixed-dose combination of

cedazuridine and decitabine (ASTX727, brand name Inqovi®) and standard intravenous (IV)

decitabine for the treatment of myeloid malignancies, including myelodysplastic syndromes

(MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). The

information presented is intended for researchers, scientists, and drug development

professionals, with a focus on experimental data, clinical efficacy, and pharmacological profiles.

Executive Summary
Oral cedazuridine/decitabine has demonstrated pharmacokinetic equivalence to intravenous

decitabine, offering a more convenient administration route for patients.[1][2] Clinical trials,

most notably the pivotal Phase 3 ASCERTAIN study, have established that the oral formulation

provides comparable systemic drug exposure, efficacy, and safety profiles to the intravenous

formulation in patients with MDS, CMML, and AML.[1][3][4][5] The co-administration of

cedazuridine, a cytidine deaminase inhibitor, is crucial for the oral bioavailability of decitabine,

preventing its degradation in the gastrointestinal tract and liver.[6][7]

Mechanism of Action
Decitabine is a hypomethylating agent that functions as a DNA methyltransferase (DNMT)

inhibitor.[8][9] As a cytidine analog, it is incorporated into DNA during replication.[10][11] Once

integrated, it covalently traps DNMT enzymes, leading to their degradation and subsequent
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global DNA hypomethylation.[9][10][12] This reactivation of silenced tumor suppressor genes is

believed to restore normal cellular differentiation and proliferation, exerting an antineoplastic

effect.[9][10][13] Cedazuridine is a potent inhibitor of cytidine deaminase (CDA), an enzyme

that rapidly degrades decitabine in the gut and liver, thereby enabling sufficient oral absorption

of decitabine.[3][6]
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Caption: Mechanism of Action of Oral Cedazuridine/Decitabine.
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Comparative Efficacy and Pharmacokinetics
The clinical development of oral cedazuridine/decitabine has centered on demonstrating its

non-inferiority to the established intravenous formulation. The data below, primarily from the

ASCERTAIN clinical trial, illustrates this equivalence.

Pharmacokinetic Equivalence
The primary endpoint of the ASCERTAIN study was to demonstrate equivalent systemic

exposure of decitabine between the oral and IV routes. This was measured by the area under

the curve (AUC), a key pharmacokinetic parameter.

Parameter
Cedazuridine/Decit
abine (Oral)

Decitabine (IV)
Ratio (Oral/IV) [90%
CI]

5-Day Cumulative

Decitabine AUC

AML Patients[2][3]
904 hng/mL

(Geometric Mean)

907 hng/mL

(Geometric Mean)

99.64% [91.23% -

108.80%]

MDS/CMML

Patients[1]
- -

98.93% [92.66% -

105.60%]

CI: Confidence Interval

Clinical Response Rates
Clinical efficacy was assessed by response rates according to the International Working Group

(IWG) criteria. The results indicate that the clinical activity of oral cedazuridine/decitabine is

consistent with that of IV decitabine.
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Indication Response Metric
Cedazuridine/Decitabine
(Oral)

AML[3] Complete Response (CR) 21.8%

Composite Response (CR +

CRi)
27.6%

MDS/CMML[14] Overall Response Rate (ORR) 62%

Complete Response (CR) 23.2%

CRi: Complete response with incomplete blood count recovery.

Survival Outcomes
Median overall survival (OS) observed with oral cedazuridine/decitabine is comparable to

historical data for intravenous decitabine.

Indication Median Overall Survival (OS) [95% CI]

AML[3] 8.9 months [6.0 - 13.1]

MDS/CMML[1][14] ~32 months

Safety and Tolerability
The safety profiles of oral cedazuridine/decitabine and intravenous decitabine are similar. The

most frequently observed grade 3 or higher adverse events are hematological.
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Adverse Event (Grade ≥3)
Cedazuridine/Decitabine
(Oral)

Decitabine (IV)

MDS/CMML Patients[1]

Thrombocytopenia 61% Similar to Oral

Neutropenia 57% Similar to Oral

Anemia 50% Similar to Oral

AML Patients[3]

Thrombocytopenia >10% Consistent with Oral

Neutropenia >10% Consistent with Oral

Anemia >10% Consistent with Oral

Febrile Neutropenia >10% Consistent with Oral

Data for IV decitabine in the table is described as "similar" or "consistent" in the source

material, reflecting the crossover design of the studies where patients received both

formulations.

Experimental Protocols: The ASCERTAIN Study
The ASCERTAIN trial (NCT03306264) was a pivotal Phase 3, randomized, open-label,

crossover study that formed the basis for the approval of oral cedazuridine/decitabine.[1][3][15]

[16]

Objective: To compare the pharmacokinetics and safety of oral cedazuridine/decitabine with

intravenous decitabine in patients with MDS, CMML, or AML.[3][15]

Study Design:

Population: Adult patients with intermediate and high-risk MDS, CMML, or AML who were

candidates for IV decitabine and had not received more than one prior cycle of a

hypomethylating agent.[1][3][15]

Randomization: Patients were randomized 1:1 into two sequences.[3][16]
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Treatment Cycles:

Cycle 1: One group received oral cedazuridine (100 mg)/decitabine (35 mg) daily for 5

days. The other group received IV decitabine (20 mg/m²) as a 1-hour infusion daily for 5

days.[1][3][16]

Cycle 2: Patients crossed over to the alternate formulation.[3][16]

Cycle 3 and beyond: All patients received the oral formulation until disease progression or

unacceptable toxicity.[3][16]

Primary Endpoint: 5-day cumulative decitabine AUC equivalence.[1][3]

Secondary Endpoints: Safety, overall response rate, and overall survival.[1]
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Caption: ASCERTAIN Clinical Trial Workflow.
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Conclusion
The fixed-dose oral combination of cedazuridine and decitabine represents a significant

advancement in the treatment of myeloid malignancies. Extensive clinical data has

demonstrated that it is a safe and effective alternative to intravenous decitabine, providing

equivalent systemic drug exposure and comparable clinical outcomes.[5] The oral route of

administration offers a substantial improvement in convenience for patients, reducing the

burden of daily hospital visits for infusions.[4] For the research and drug development

community, the successful pairing of an active agent with a metabolic inhibitor like cedazuridine

provides a compelling model for developing oral formulations of other parenterally administered

drugs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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